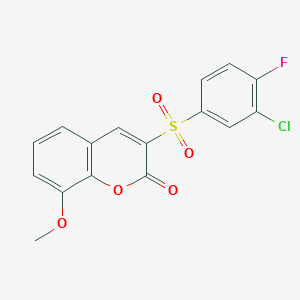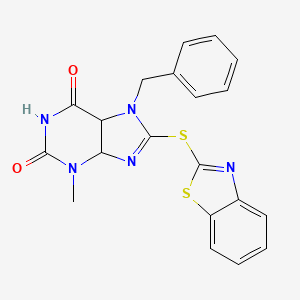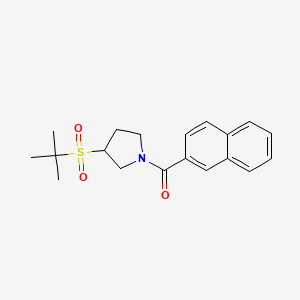![molecular formula C17H14ClN3O4 B2701041 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide CAS No. 902253-45-6](/img/structure/B2701041.png)
4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide is a complex organic compound that features a benzoxazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzoxazole moiety, along with the chloro and amido functional groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the benzoxazole derivative with a suitable amide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting solvents and reagents that are readily available and minimizing the number of purification steps. Continuous flow chemistry techniques may also be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or reduce the oxazole ring.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .
Scientific Research Applications
4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine: This compound shares the benzoxazole core but differs in the substituents attached to the ring.
5-Chloro-2-mercaptobenzoxazole: Another benzoxazole derivative with a chloro substituent, but with a mercapto group instead of an amide.
Uniqueness
4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-11-3-6-14-13(9-11)21(17(24)25-14)8-7-15(22)20-12-4-1-10(2-5-12)16(19)23/h1-6,9H,7-8H2,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSCKOPMJCINKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)

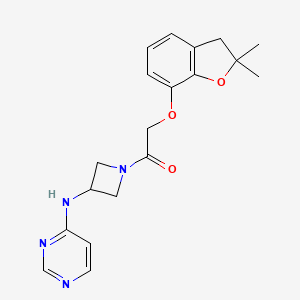
![3-[(benzylcarbamoyl)amino]-N-(3-acetamidophenyl)propanamide](/img/new.no-structure.jpg)
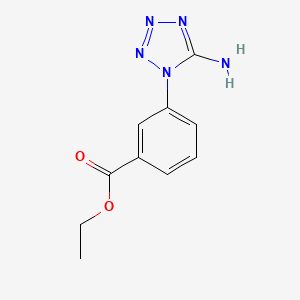
![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2700976.png)
